molecular formula C15H12ClN5O B2655969 N-(2-chlorobenzyl)-2-phenyl-2H-tetrazole-5-carboxamide CAS No. 1396883-91-2

N-(2-chlorobenzyl)-2-phenyl-2H-tetrazole-5-carboxamide

Cat. No. B2655969
M. Wt: 313.75
InChI Key: UHBKJFKQKSHFDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chlorobenzyl)-2-phenyl-2H-tetrazole-5-carboxamide, also known as TCB-2, is a chemical compound that belongs to the class of tetrazoles. It is a synthetic derivative of the hallucinogenic drug, lysergic acid diethylamide (LSD). TCB-2 has been extensively studied for its potential as a research tool in the field of neuroscience.

Scientific Research Applications

The compound's inhibitory activity against DXS was identified with an IC50 value of 1.0 μM, indicating its potent action in a concentration-dependent manner. Furthermore, it was effective in inhibiting the growth of Haemophilus influenzae, a pathogenic bacterium responsible for various respiratory infections. The research highlighted not only the potential of N-(2-chlorobenzyl)-substituted hydroxamate as an antimicrobial agent but also introduced a convenient spectroscopic method for assaying DXS activity using NADPH–lactate dehydrogenase (LDH), contributing to the field of enzyme inhibition studies and antimicrobial drug discovery​​​​.

properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-phenyltetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN5O/c16-13-9-5-4-6-11(13)10-17-15(22)14-18-20-21(19-14)12-7-2-1-3-8-12/h1-9H,10H2,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHBKJFKQKSHFDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2N=C(N=N2)C(=O)NCC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chlorobenzyl)-2-phenyl-2H-tetrazole-5-carboxamide

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